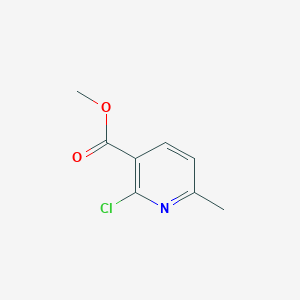

Methyl 2-chloro-6-methylnicotinate

Description

Contextualization within Nicotinic Acid Chemistry

Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient involved in numerous metabolic processes in living organisms. chemistryjournal.netresearchgate.net Its derivatives have been the subject of extensive research, leading to the development of compounds with a wide range of pharmacological activities. chemistryjournal.netresearchgate.netnih.gov These derivatives often show high efficacy in various therapeutic areas. chemistryjournal.netresearchgate.net The core structure of nicotinic acid, a pyridine (B92270) ring with a carboxylic acid group at the 3-position, provides a versatile scaffold for chemical modification. nih.gov Methyl 2-chloro-6-methylnicotinate is a derivative of nicotinic acid where the carboxylic acid is esterified to a methyl group, and the pyridine ring is substituted with a chlorine atom and a methyl group.

Overview of Pyridine Carboxylate Significance in Research

Pyridine carboxylic acids and their esters, known as pyridine carboxylates, are recognized as privileged scaffolds in medicinal chemistry. nih.govrsc.org Their structural and electronic properties make them ideal for interacting with biological targets. nih.gov Consequently, they are found in a multitude of pharmaceuticals and are actively investigated for the development of new therapeutic agents, including enzyme inhibitors. nih.govnih.gov The versatility of the pyridine ring allows for fine-tuning of a molecule's physicochemical properties, which can lead to improved pharmacological parameters. nih.gov Pyridine carboxylates serve as important intermediates in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. wikipedia.org

Structural Classification of this compound within Halogenated Methyl Nicotinates

This compound belongs to the family of halogenated methyl nicotinates. Its structure features a pyridine ring with a methyl ester group at the 3-position, a chlorine atom at the 2-position, and a methyl group at the 6-position. The presence of the halogen atom significantly influences the reactivity of the pyridine ring, making it a useful intermediate for further chemical transformations.

Below is a table classifying this compound among other related halogenated and non-halogenated methyl nicotinates.

| Compound Name | Ring Position 2 | Ring Position 6 | CAS Number | Molecular Formula |

| Methyl Nicotinate (B505614) | H | H | 93-60-7 | C₇H₇NO₂ |

| Methyl 2-chloronicotinate | Cl | H | 40134-18-7 | C₇H₆ClNO₂ |

| Methyl 6-chloronicotinate | H | Cl | 73781-91-6 | C₇H₆ClNO₂ |

| Methyl 6-methylnicotinate (B8608588) | H | CH₃ | 5470-70-2 | C₈H₉NO₂ |

| This compound | Cl | CH₃ | 53277-47-7 | C₈H₈ClNO₂ |

| Methyl 6-chloro-2-methylnicotinate | CH₃ | Cl | 851759-19-8 | C₈H₈ClNO₂ |

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on available chemical data. nih.govchemspider.comcalpaclab.com

| Property | Value |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| CAS Number | 53277-47-7 |

| Appearance | Solid |

| IUPAC Name | methyl 2-chloro-6-methylpyridine-3-carboxylate |

Synthesis and Reactivity

While specific, detailed research on the synthesis of this compound is not extensively published, its synthesis can be inferred from established methods for preparing related pyridine derivatives. The preparation of nicotinic acid esters often involves the esterification of the corresponding carboxylic acid. chemicalbook.com For instance, methyl 6-methylnicotinate can be synthesized by the esterification of 6-methylnicotinic acid with methanol (B129727) in the presence of an acid catalyst. chemicalbook.com The synthesis of the 2-chloro-6-methylnicotinic acid precursor would likely involve multi-step processes, potentially starting from simpler pyridine derivatives. google.com

The reactivity of this compound is largely dictated by the presence of the chloro- and ester functional groups. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution reactions, allowing for the introduction of various other functional groups. The ester group can undergo hydrolysis to the corresponding carboxylic acid or can be involved in other transformations typical of esters.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. However, the expected spectroscopic signatures can be predicted based on its structure.

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum would be expected to show signals corresponding to the aromatic protons on the pyridine ring, the methyl ester protons, and the protons of the methyl group on the ring. For the related compound, methyl 6-methylnicotinate, the proton signals appear at specific chemical shifts, and similar patterns would be expected for this compound, with adjustments due to the presence of the chlorine atom. chemicalbook.com

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyridine ring.

Mass Spectrometry: Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (185.61 g/mol ). nih.gov The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak.

Applications in Research

This compound is primarily utilized as a building block in organic synthesis. Its bifunctional nature, with reactive sites at the chloro- and ester groups, makes it a versatile starting material for the synthesis of more complex molecules. These more complex molecules may have applications in medicinal chemistry and materials science. The pyridine scaffold is a key component in many biologically active compounds, and derivatives like this compound provide a route to novel structures for investigation. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-4-6(7(9)10-5)8(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKDOGHJQHIIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80516619 | |

| Record name | Methyl 2-chloro-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53277-47-7 | |

| Record name | Methyl 2-chloro-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-methyl-nicotinic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Chloro 6 Methylnicotinate

Esterification Routes for Nicotinate (B505614) Derivatives

Esterification is a fundamental process in the synthesis of nicotinate derivatives. This section examines the methods used to convert nicotinic acid precursors into their corresponding methyl esters.

Esterification of 6-Methylnicotinic Acid with Methanol (B129727)

The direct esterification of 6-methylnicotinic acid with methanol is a common and straightforward method for producing methyl 6-methylnicotinate (B8608588), a precursor to the target compound. This reaction is typically acid-catalyzed. A widely used method involves heating a solution of 6-methylnicotinic acid in methanol with a catalytic amount of concentrated sulfuric acid. chemicalbook.com The mixture is refluxed for an extended period, often around 17 hours, to drive the reaction to completion. chemicalbook.com Following the reaction, the mixture is neutralized, and the product is extracted with an organic solvent like ethyl acetate. chemicalbook.com This process can yield the desired ester in good quantities, with reported yields around 75%. chemicalbook.com

Another approach involves the use of thionyl chloride as a catalyst for the esterification of 6-methylnicotinic acid with methanol. nbinno.com This reaction is typically performed under reflux conditions for several hours to ensure a high yield of methyl 6-methylnicotinate. nbinno.com

The reaction conditions for the esterification of 6-methylnicotinic acid are summarized in the table below:

| Catalyst | Solvent | Reaction Time | Temperature | Yield |

| Sulfuric Acid | Methanol | 17 hours | Reflux | 75% chemicalbook.com |

| Thionyl Chloride | Methanol | Several hours | Reflux (~95°C) nbinno.com | High nbinno.com |

Catalytic Approaches in Esterification Reactions

Beyond traditional acid catalysis, various other catalytic systems have been explored to enhance the efficiency and selectivity of esterification reactions for nicotinic acid and its derivatives. For instance, solid acid catalysts like MoO3/SiO2 have been shown to be effective bifunctional catalysts for the esterification of nicotinic acid, offering a potentially more environmentally friendly alternative to sulfuric acid. orientjchem.org While the reported yield for methyl nicotinate using this catalyst is around 79%, it highlights the potential for solid catalysts in these transformations. orientjchem.org

The use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-(N,N-dimethylamino)pyridine (DMAP) is another effective method for esterification, particularly for more complex or sensitive substrates. google.com This method is commonly employed in the synthesis of various nicotinic acid esters. google.com Additionally, the salt formed from a pyridine (B92270) carboxylic acid ester and an acidic substance like sulfuric acid can itself act as a catalyst in a cyclic process for producing butyl nicotinate. google.com

Halogenation and Chlorination Strategies

The introduction of a chlorine atom onto the pyridine ring is a critical step in the synthesis of Methyl 2-chloro-6-methylnicotinate. This can be achieved through various chlorination strategies.

Direct Chlorination of Pyridine Rings

Direct chlorination of the pyridine ring can be a challenging process due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic attack. youtube.com However, under specific conditions, direct chlorination is possible. Vapor-phase chlorination at high temperatures (above 250°C) using molecular chlorine is one such method. youtube.comgoogle.com This process can be selective for the 2-position, particularly when using a two-stage reaction with a controlled hot spot. google.com

Another approach involves the use of phosphoryl chloride (POCl3) to chlorinate hydroxypyridine derivatives. chempanda.com For instance, 2-hydroxy-6-methylnicotinic acid can be converted to 2-chloro-6-methylnicotinic acid by heating with phosphorus oxychloride. prepchem.com The resulting acid can then be esterified to yield the target compound.

Palladium-catalyzed chlorination has also emerged as a method for the regioselective chlorination of pyridine derivatives, particularly those with directing groups. rsc.org

| Reagent | Substrate | Conditions | Product |

| Cl2 (gas) | Pyridine derivative | >250°C (vapor phase) youtube.comgoogle.com | Chlorinated pyridine |

| POCl3 | 2-Hydroxy-6-methylnicotinic acid | 125°C, 2 hours prepchem.com | 2-chloro-6-methylnicotinic acid |

| Pd catalyst | 2-phenoxypyridine derivative | 100°C, 6 hours rsc.org | Chlorinated product |

Chloromethylation Approaches in Nicotinate Synthesis

Multi-Step Synthesis Pathways from Precursors

The synthesis of this compound is often accomplished through a multi-step pathway starting from more readily available precursors. A common strategy involves the oxidation of a suitable substituted pyridine followed by chlorination and esterification.

One prominent pathway starts with 2-methyl-5-ethylpyridine. google.comenvironmentclearance.nic.inenvironmentclearance.nic.ingoogle.com This precursor is first oxidized using a strong oxidizing agent like nitric acid in the presence of sulfuric acid at elevated temperatures (140-225°C). google.comgoogle.com This oxidation step converts the ethyl group to a carboxylic acid, yielding 6-methylnicotinic acid. environmentclearance.nic.inenvironmentclearance.nic.in A side reaction can lead to the formation of isocinchomeronic acid (a dicarboxylic acid). environmentclearance.nic.ingoogle.com The resulting 6-methylnicotinic acid is then subjected to chlorination, often using phosphorus oxychloride, to introduce the chlorine atom at the 2-position, forming 2-chloro-6-methylnicotinic acid. prepchem.com Finally, esterification of the carboxylic acid group with methanol, typically under acidic conditions, yields the final product, this compound. chemicalbook.comnbinno.com

An alternative starting material is 2-hydroxy-6-methylpyridine-3-carboxylic acid. chemicalbook.com This compound can be chlorinated using a reagent like oxalyl dichloride to form the corresponding acid chloride, which can then be converted to the amide. chemicalbook.com While this specific route leads to the amide, it demonstrates the use of a pre-functionalized pyridine ring. A more direct route from 2-hydroxy-6-methyl-nicotinic acid involves heating with phosphorus oxychloride to yield 2-chloro-6-methylnicotinic acid, which is then esterified. prepchem.com

The synthesis can also be envisioned starting from γ-butyrolactone and methyl 6-methylnicotinate through a series of reactions including ester condensation, ring-opening, reduction, halogenation, and amination ring-closure to produce related structures, indicating the versatility of methyl 6-methylnicotinate as a building block. patsnap.comgoogle.com

A summary of a key multi-step synthesis is presented below:

| Starting Material | Key Intermediates | Key Reactions |

| 2-Methyl-5-ethylpyridine google.comenvironmentclearance.nic.inenvironmentclearance.nic.ingoogle.com | 6-Methylnicotinic acid, 2-Chloro-6-methylnicotinic acid | Oxidation, Chlorination, Esterification |

| 2-Hydroxy-6-methyl-nicotinic acid prepchem.com | 2-Chloro-6-methylnicotinic acid | Chlorination, Esterification |

Synthesis from 5-Ethyl-2-Methyl Pyridine

A prominent method for synthesizing a precursor to the target molecule, methyl-6-methylnicotinate, involves the oxidation of 5-ethyl-2-methylpyridine (B142974). environmentclearance.nic.in In this process, 5-ethyl-2-methylpyridine is treated with nitric acid in the presence of sulfuric acid at elevated temperatures. environmentclearance.nic.ingoogle.com The reaction mixture is heated to between 158 and 160°C, and nitric acid is added over an extended period. environmentclearance.nic.in Following the oxidation, the mixture is cooled, and methanol is added to facilitate esterification, which is carried out under reflux conditions. environmentclearance.nic.in The final product is then isolated through extraction and distillation. environmentclearance.nic.in

A specific example of this process involves charging a reactor with sulfuric acid and a catalyst, cooling to 20°C, and then adding 5-ethyl-2-methylpyridine. environmentclearance.nic.in The mixture is heated to 158–160°C, and 60% nitric acid is added over 12 hours. After distilling off the excess nitric acid, the mixture is cooled to 50°C, and methanol is added. The subsequent reflux is maintained for 6 hours at 60-70°C. After distilling the methanol, the pH is adjusted to 7.0 for product extraction. environmentclearance.nic.in

| Reactant/Reagent | Molar Formula | Molecular Weight ( g/mol ) |

| 5-Ethyl-2-Methyl Pyridine | C₈H₁₁N | 121.18 |

| Nitric Acid | HNO₃ | 63.01 |

| Sulfuric Acid | H₂SO₄ | 98.07 |

| Methanol | CH₄O | 32.04 |

| Methyl-6-methylnicotinate | C₈H₉NO₂ | 151.16 |

Sequential Functional Group Transformations

The synthesis of substituted pyridines, including nicotinates, often relies on a series of sequential functional group transformations. These transformations are crucial for introducing the desired substituents at specific positions on the pyridine ring. For instance, the synthesis of various pyridine carboxamide derivatives can be achieved through the reaction of 3-oxo-N-(3-pyridyl)butanamide with different reagents. researchgate.net This highlights the importance of a key intermediate from which various derivatives can be accessed.

In a broader context, research into biocatalytic routes for producing substituted pyridines from sustainable sources is ongoing. ukri.org These methods aim to generate pyridines with various functional groups like carboxylic acids, aldehydes, and alcohols through processes such as chemical decarboxylation and biocatalytic reduction of pyridinedicarboxylic acids. ukri.org

Formation from Substituted Nicotinic Acid Intermediates

The direct precursor to this compound is 2-chloro-6-methylnicotinic acid. A common method for the synthesis of this intermediate involves the chlorination of 2-hydroxy-6-methyl-nicotinic acid. prepchem.com This transformation is typically achieved by heating the hydroxy-nicotinic acid with a chlorinating agent such as phosphorus oxychloride. prepchem.com

In a typical procedure, 2-hydroxy-6-methyl-nicotinic acid is heated with phosphorus oxychloride at 125°C for two hours. The resulting reaction mixture is then poured onto ice, causing the solid 2-chloro-6-methylnicotinic acid to precipitate. This solid can then be collected and purified by crystallization from aqueous ethanol, yielding colorless needles with a 72% yield. prepchem.com The subsequent step to obtain the final product would be the esterification of the carboxylic acid group with methanol.

Another approach involves the synthesis of methyl 5-methylnicotinate from 5-methylnicotinic acid. This is achieved by reacting the acid with thionyl chloride in methanol under a nitrogen atmosphere. The reaction is initially maintained at 20-25°C during the dropwise addition of thionyl chloride, followed by refluxing for 4 hours. This process yields a white solid with a high yield of 98.2%. chemicalbook.com

| Starting Material | Reagent | Product | Yield |

| 2-Hydroxy-6-methyl-nicotinic acid | Phosphorus oxychloride | 2-chloro-6-methylnicotinic acid | 72% prepchem.com |

| 5-Methylnicotinic acid | Thionyl chloride, Methanol | Methyl 5-methylnicotinate | 98.2% chemicalbook.com |

Green Chemistry Approaches in Nicotinate Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. This includes the production of nicotinate derivatives, where enzymatic catalysis and continuous-flow microreactors are emerging as promising green chemistry approaches.

Enzymatic catalysis offers a highly selective and efficient alternative to traditional chemical methods for the synthesis of pyridine derivatives. nih.govnih.gov Enzymes can operate under mild reaction conditions, often in aqueous solutions, reducing the need for harsh reagents and organic solvents. nih.gov

Research has focused on identifying and utilizing enzymes for various transformations in pyridine synthesis. For example, pyridine synthases are enzymes that play a role in the formation of the pyridine ring itself. nih.gov Furthermore, the use of immobilized enzymes in microreactors can enhance their stability and allow for continuous processing and recycling of the biocatalyst. nih.gov The development of biocatalytic routes from sustainable sources to produce substituted pyridines and piperidines is an active area of research, aiming to replace less sustainable existing methods. ukri.org

Continuous-flow microreactors offer significant advantages for chemical synthesis, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. researchgate.netlabunlimited.com These small-scale reactors have a large surface-area-to-volume ratio, which allows for rapid and efficient heating and cooling, minimizing the formation of byproducts. labunlimited.com

The use of microreactors has been explored for various reactions, including nanoparticle synthesis and hydrogenation. researchgate.netmdpi.com For nicotinate synthesis, continuous-flow systems can lead to higher yields and purity. Additive manufacturing (3D printing) is also being utilized to create custom microreactors, allowing for rapid prototyping and the development of process-specific geometries. youtube.com This technology enables the creation of a "digital library" of reactor designs that can be quickly produced as needed, offering a significant competitive advantage. youtube.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and energy consumption. This involves systematically varying parameters such as temperature, reaction time, catalyst, and solvent.

In the synthesis of nicotinate derivatives, the choice of catalyst and oxidant can significantly impact the outcome of the reaction. For example, in copper-catalyzed amidation reactions, switching between different copper salts and bases can direct the reaction towards either amidation or acetoxylation. researchgate.net The reaction temperature is also a critical factor, as yields may be low at suboptimal temperatures but satisfactory once the optimal temperature is reached, suggesting the existence of an induction period. researchgate.net

Machine learning is increasingly being used to guide the optimization of reaction conditions. By analyzing large datasets of chemical reactions, machine learning models can predict the optimal conditions for a given transformation, accelerating the development of efficient synthetic processes. beilstein-journals.org This data-driven approach can help to identify general reaction conditions applicable to various substrates within the same reaction family. beilstein-journals.org

For the synthesis of 6-methylnicotinic acid, a precursor to the target molecule, the reaction conditions for the oxidation of 2-methyl-5-alkylpyridine have been optimized. This involves using 70 to 100 weight percent nitric acid at a temperature range of 250 to 325°F for 10 to 60 minutes under superatmospheric pressure. chemicalbook.com Similarly, the esterification of 6-methylnicotinic acid with methanol can be optimized by refluxing the mixture with sulfuric acid for 17 hours, leading to a 75% yield of methyl 6-methylnicotinate. chemicalbook.com

Catalytic Systems and Solvents

The conversion of 2-chloro-6-methylnicotinic acid to its methyl ester can be accomplished using several established methods, each employing distinct catalytic systems and solvent environments.

Acid-Catalyzed Esterification (Fischer Esterification): A prevalent and straightforward method involves direct acid-catalyzed esterification. In this process, methanol serves as both the esterifying agent and the solvent. A strong acid is required to catalyze the reaction by protonating the carboxylic acid, thereby increasing its electrophilicity.

Catalysts: Common catalysts for this transformation are gaseous hydrogen chloride (HCl) or concentrated sulfuric acid (H₂SO₄). prepchem.comchemicalbook.com

Solvents: Methanol is the standard solvent and reactant. prepchem.comchemicalbook.com Following the reaction, other solvents like chloroform (B151607) or dichloromethane (B109758) may be used for extraction and purification. prepchem.comgoogle.com

Esterification via Coupling Agents: For substrates that may be sensitive to strong acids and high temperatures, esterification can be performed under milder conditions using coupling agents. This method typically involves the activation of the carboxylic acid, facilitating its reaction with methanol.

Catalytic System: A common system involves the use of a carbodiimide, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), in conjunction with a nucleophilic catalyst like 4-(dimethylaminopyridine) (DMAP). rsc.org

Solvents: Aprotic solvents are generally used to avoid interference with the coupling agents. Dichloromethane (DCM) is a typical choice, in which the acid, coupling agents, and methanol are dissolved. rsc.org

Esterification via Acid Chloride Formation: A two-step alternative involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This intermediate is then subsequently reacted with methanol to form the ester.

Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride are standard reagents for forming the acid chloride, often with a catalytic amount of N,N-Dimethylformamide (DMF).

Solvents: The first step is typically carried out in an inert aprotic solvent. The subsequent reaction with methanol can be done in the same pot or using methanol as the solvent.

The table below summarizes the catalytic systems and solvents commonly employed in analogous esterification reactions relevant to the synthesis of this compound.

| Method | Catalyst/Reagent | Solvent(s) | Reference |

|---|---|---|---|

| Acid-Catalyzed Esterification | Hydrogen Chloride (HCl) or Sulfuric Acid (H₂SO₄) | Methanol | prepchem.comchemicalbook.com |

| Coupling Agent Esterification | EDCI / DMAP | Dichloromethane (DCM), Methanol | rsc.org |

| Dechlorination of Target Compound | Palladium on Carbon (Pd/C) | Methanol | google.com |

Temperature and Pressure Effects

Temperature and pressure are key parameters that influence reaction rates and product stability during the synthesis of this compound.

The most common synthetic route, Fischer esterification, is typically performed at the reflux temperature of the alcohol solvent to achieve a reasonable reaction rate. When using methanol, the reaction is heated to its boiling point, approximately 65°C, at atmospheric pressure. prepchem.comchemicalbook.com A Chinese patent describing a subsequent dechlorination step of this compound also indicates that the compound is stable in methanol at 65°C under a pressure of 0.4 MPa (approximately 4 atmospheres). google.com

Reactions involving the compound as a starting material have demonstrated its thermal stability at significantly higher temperatures. For instance, a reaction utilizing bromotrimethylsilane (B50905) was conducted at 160°C under microwave irradiation. ambeed.com The synthesis of the precursor acid, 2-chloro-6-methylnicotinic acid, from 2-hydroxy-6-methyl-nicotinic acid using phosphorus oxychloride requires heating at 125°C for several hours, indicating that the chloro-substituted pyridine ring is stable at these temperatures. prepchem.com

The table below outlines the temperature and pressure conditions reported in synthetic procedures involving this compound or its direct precursors.

| Reaction Type | Temperature | Pressure | Reference |

|---|---|---|---|

| Acid-Catalyzed Esterification (Analogous) | Reflux (approx. 65°C for Methanol) | Atmospheric | prepchem.comchemicalbook.com |

| Dechlorination of Target Compound | 65°C | 0.4 MPa | google.com |

| Precursor Synthesis (Chlorination) | 125°C | Atmospheric | prepchem.com |

| Downstream Reaction of Target Compound | 160°C (Microwave) | Not specified | ambeed.com |

Chemical Reactivity and Reaction Mechanisms of Methyl 2 Chloro 6 Methylnicotinate

Nucleophilic Substitution Reactions

Nucleophilic substitution is a prominent reaction pathway for methyl 2-chloro-6-methylnicotinate, where a nucleophile displaces the chloro substituent or attacks the ester carbonyl group. sydney.edu.au

Reactivity of the Chloro-Substituent

The chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic attack. This reactivity is a common feature of halo-substituted heteroaromatic compounds. mdpi.com The electron-withdrawing nature of the pyridine nitrogen and the ester group enhances the electrophilicity of the carbon atom bonded to the chlorine, making it a target for nucleophiles. sydney.edu.au The stability of the resulting intermediate and the nature of the leaving group (chloride ion) facilitate this substitution. sydney.edu.au

Ester Group Reactivity in Substitution Reactions

The ester group (methyl nicotinate) can also undergo nucleophilic acyl substitution. msu.edu In these reactions, a nucleophile attacks the carbonyl carbon of the ester. This process involves the formation of a tetrahedral intermediate, followed by the elimination of the methoxy (B1213986) group (-OCH3) as a leaving group. libretexts.org The reactivity of the ester group can be influenced by the electronic effects of the substituents on the pyridine ring. stackexchange.com

Interaction with Amines and Thiols

This compound can react with various nucleophiles, including amines and thiols.

Amines: Amines can act as nucleophiles, attacking the carbon atom bearing the chloro substituent to form amino-substituted nicotinic acid derivatives. The reaction with amines can also lead to aminolysis of the ester group, particularly under conditions that favor nucleophilic acyl substitution. msu.edu

Thiols: Thiols, being effective nucleophiles, can displace the chloro group to form thioether derivatives. nih.gov The relative nucleophilicity of the thiol plays a significant role in the reaction rate. nih.gov

Oxidation Pathways and Products

The methyl group on the pyridine ring and the ester group can be involved in oxidation reactions.

Formation of Carboxylic Acid Derivatives

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-6-methylnicotinic acid. mnstate.edugoogle.com This hydrolysis can be achieved under either acidic or basic conditions. mnstate.edu Basic hydrolysis, often referred to as saponification, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, leading to a carboxylate salt which is then protonated in a separate workup step to yield the carboxylic acid. masterorganicchemistry.com

A patent describes a method for preparing 2-chloro-6-methylnicotinic acid methyl ester from 2-chloro-6-methylnicotinic acid using thionyl chloride and methanol (B129727). google.com

Catalytic Oxidation Applications

While specific catalytic oxidation applications for this compound are not extensively detailed in the provided results, general principles of oxidation of similar molecules can be applied. For instance, the methyl group attached to the pyridine ring could potentially be oxidized to a carboxylic acid under strong oxidizing conditions. Catalytic systems are often employed for such transformations to achieve selectivity and efficiency. Heterogeneous catalysts, for example, are utilized in chlorination reactions of related nicotinates.

Reduction Reactions and Derivatives

The methyl ester group of this compound can be selectively reduced to a primary alcohol, yielding (2-chloro-6-methylpyridin-3-yl)methanol. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical intermediates. A common method for this reduction involves the use of sodium borohydride (B1222165) in a suitable solvent system.

A representative procedure for a similar substrate, methyl 6-chloronicotinate, involves its reaction with sodium borohydride in refluxing tetrahydrofuran (B95107) (THF), with the gradual addition of methanol. prepchem.com This method can be adapted for this compound. The reaction proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon of the ester. The subsequent workup with water quenches the reaction and liberates the alcohol.

Another approach for the reduction of a related pyridine carboxylic acid derivative, 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid, utilizes a borane-THF complex. chemicalbook.com This reagent is a more powerful reducing agent and can effectively reduce the carboxylic acid to the corresponding alcohol. While the starting material is different, this demonstrates the utility of borane-based reagents in the reduction of substituted nicotinic acid derivatives.

Table 1: Reagents for the Synthesis of Alcohol Derivatives

| Reagent | Substrate Example | Product | Reference |

| Sodium Borohydride / Methanol | Methyl 6-chloronicotinate | (6-chloropyridin-3-yl)methanol | prepchem.com |

| Borane-THF complex | 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid | (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol | chemicalbook.com |

Cyclization and Ring-Closure Reactions

The structure of this compound, containing both an electrophilic center at the carbonyl carbon and a leaving group (the chlorine atom), presents opportunities for intramolecular cyclization reactions under appropriate conditions. Such reactions are fundamental in the synthesis of fused heterocyclic systems.

While specific examples of cyclization directly involving this compound are not extensively documented in readily available literature, the principles of intramolecular nucleophilic substitution are applicable. For instance, if the ester group were to be hydrolyzed to a carboxylic acid and then converted to a more reactive derivative (e.g., an acyl chloride or amide), a suitably positioned nucleophile on a side chain could displace the 2-chloro substituent to form a new ring.

General studies on the cyclization of 2-chloronicotinic acid derivatives show that these compounds can serve as precursors to bicyclic structures. researchgate.net The reaction typically involves the introduction of a nucleophilic moiety that can attack the carbon bearing the chlorine atom, leading to ring closure. The feasibility and outcome of such reactions are governed by factors like ring size of the product to be formed (thermodynamics) and the conformational flexibility of the starting molecule (kinetics). youtube.com

Comparative Reactivity Studies with Related Analogues

The presence of the chlorine atom at the 2-position further enhances the electrophilicity of this carbon. This is due to the inductive electron-withdrawing effect of the chlorine atom. More importantly, the nitrogen atom can stabilize the negative charge of the Meisenheimer complex, the intermediate formed during nucleophilic attack, through resonance. vaia.comresearchgate.net This stabilization is more effective when the attack occurs at the 2- or 4-position, as the negative charge can be delocalized onto the electronegative nitrogen atom. vaia.comuoanbar.edu.iq This activation makes the 2-chloro substituent a good leaving group in SNAr reactions.

The position of substituents on the pyridine ring significantly modulates the reactivity of the molecule. A comparison between 2-chloropyridine (B119429) and 3-chloropyridine (B48278) illustrates this point clearly. 2-Chloropyridine is considerably more reactive towards nucleophiles than 3-chloropyridine. vaia.com This is because the resonance stabilization of the Meisenheimer intermediate, with the negative charge on the nitrogen atom, is possible for the 2- and 4-isomers but not for the 3-isomer. vaia.comuoanbar.edu.iq

In the context of this compound, the presence of the methyl group at the 6-position and the methyl ester at the 3-position also influences reactivity. The methyl group is a weak electron-donating group, which might slightly decrease the electrophilicity of the ring compared to an unsubstituted 2-chloropyridine. Conversely, the electron-withdrawing methyl ester group at the 3-position will further activate the ring towards nucleophilic attack. Studies on 3-substituted 2,6-dichloropyridines have shown that the nature of the 3-substituent can influence the regioselectivity of nucleophilic substitution at the 2- versus the 6-position. researchgate.net

Spectroscopic and Advanced Analytical Characterization of Methyl 2 Chloro 6 Methylnicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules.

Proton NMR spectroscopy for Methyl 2-chloro-6-methylnicotinate identifies the chemical environment of each hydrogen atom. Analysis of a sample in deuterated chloroform (B151607) (CDCl₃) at 400 MHz reveals distinct signals for the aromatic protons and the methyl groups. ambeed.com

The aromatic region displays two doublets, corresponding to the two protons on the pyridine (B92270) ring. The downfield signal at 8.02 ppm is attributed to the proton at the C4 position, while the signal at 7.20 ppm corresponds to the proton at the C5 position. The ester methyl group protons resonate as a singlet at 3.96 ppm. The methyl group attached to the pyridine ring at the C6 position appears as a singlet at 2.62 ppm. ambeed.com

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 8.02 | d | H-4 (Pyridine ring) |

| 7.20 | d | H-5 (Pyridine ring) |

| 3.96 | s | -OCH₃ (Ester methyl) |

| 2.62 | s | -CH₃ (Ring methyl) |

Specific experimental Carbon-13 (¹³C) NMR data for this compound were not available in the searched public literature and databases. This analysis would typically provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyridine ring, and the methyl carbons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information on the functional groups present in a molecule.

Detailed experimental FT-IR spectral data, which would show characteristic absorption bands for the C=O group of the ester, C-Cl bond, C-N and C=C bonds of the pyridine ring, and C-H bonds, were not found for this compound in the reviewed sources.

Similarly, specific experimental FT-Raman data for this compound could not be located in the available literature. Raman spectroscopy would complement FT-IR by providing information on the polarizability of the molecule's bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, often indicating the extent of conjugation. Experimental UV-Vis absorption data, including the maximum absorption wavelengths (λmax) for this compound, were not identified in the public databases and literature that were surveyed.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for the analysis of complex mixtures and for providing high-confidence identification of individual components.

In the analysis of compounds related to this compound, such as nicotinic acid and its metabolites, LC-MS/MS (tandem mass spectrometry) has proven to be a sensitive and specific method. For instance, a study on the simultaneous quantification of nicotinic acid and its metabolites in rat plasma utilized an LC-MS/MS method with electrospray ionization. The chromatographic separation was achieved on a C18 or a cyano-based column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water with a formic acid modifier, which is a common setup for polar heterocyclic compounds. nih.govbevital.no

A study on fatty acid esters of 3-chloro-1,2-propanediol (B139630) demonstrated a direct analytical method using LC-MS/MS, highlighting the capability of this technique to analyze chlorinated esters. chemspider.com This suggests that a similar approach would be effective for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like pyridine derivatives, as it typically produces protonated molecular ions [M+H]+ with minimal fragmentation. wikipedia.org This allows for the straightforward determination of the molecular weight.

For pyridine-carboxylate derivatives, positive-ion ESI-MS often shows a predominant [M+H]+ ion. nih.gov In some cases, adducts with solvent molecules, such as acetonitrile [M+H+CH3CN]+, can also be observed. nih.gov The ionization efficiency and the type of ion formed can be influenced by the substituents on the pyridine ring. Derivatization with reagents having high proton affinity, such as pyridine-3-sulfonyl chloride, can enhance the ESI-MS sensitivity for related compounds. nih.gov

In the context of this compound (C₈H₈ClNO₂), with a molecular weight of 185.61 g/mol , one would expect to observe a protonated molecule at an m/z of 186.03 in the positive ion ESI mass spectrum, corresponding to the [C₈H₉ClNO₂]⁺ ion. nih.gov Further structural information could be obtained through tandem mass spectrometry (MS/MS) by inducing fragmentation of the parent ion. Common fragmentation pathways for related nicotinic acid derivatives involve the loss of the ester group or cleavage of the pyridine ring. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation

High-performance liquid chromatography (HPLC) is an indispensable technique for determining the purity of chemical compounds and for confirming their identity by comparing their retention times with those of known standards.

The purity of various pyridine derivatives, including those related to this compound, is routinely assessed by HPLC. For instance, the purity of 2-Chloro-6-methylisonicotinic Acid has been reported to be determined by HPLC to be a minimum of 98%. A method for the analysis of 2-Chloro-6-methylnicotinic acid using a reverse-phase Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been described. sielc.com For MS compatibility, formic acid can be used as a substitute for phosphoric acid. sielc.com

A study on the stability of methylnicotinate in aqueous solution utilized a reversed-phase HPLC method with a Supelco LC-18 column and a mobile phase of 25% v/v methanol (B129727) in water, with UV detection at 263 nm. researchgate.net Similarly, a method for the simultaneous determination of methyl nicotinate (B505614) and other active ingredients in a pharmaceutical spray used a C18 column with a gradient of methanol and acetonitrile against acidified water. researchgate.net These examples provide a solid basis for developing a purity determination method for this compound.

A typical HPLC method for confirming the identity and assessing the purity of this compound would likely employ a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water, with a UV detector set to an appropriate wavelength to detect the pyridine ring system (e.g., around 260-270 nm). The identity is confirmed if the retention time of the main peak in the sample chromatogram matches that of a certified reference standard of this compound under the same conditions. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition | Reference |

| Column | Reversed-phase C18, 5 µm | researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with Formic or Phosphoric Acid | researchgate.netsielc.comresearchgate.net |

| Detection | UV at ~265 nm | researchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min | researchgate.net |

X-ray Crystallography and Structural Elucidation

While a crystal structure for this compound is not found in the searched literature, a detailed X-ray crystallographic study has been reported for its isomer, Methyl 6-chloronicotinate (C₇H₆ClNO₂). researchgate.net This analysis provides valuable insight into the structural characteristics of a closely related molecule.

The study revealed that Methyl 6-chloronicotinate crystallizes in the triclinic space group P-1. The molecule is nearly planar, with a small dihedral angle between the pyridine ring and the ester group. researchgate.net The crystal packing is characterized by weak C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between adjacent aromatic rings. researchgate.net

The crystallographic data for Methyl 6-chloronicotinate is summarized in the table below. It is important to note that while this data provides a strong indication of the likely structural features of this compound, the different substitution pattern (2-chloro-6-methyl vs. 6-chloro) will lead to distinct crystal packing and potentially different unit cell parameters.

| Parameter | Value for Methyl 6-chloronicotinate | Reference |

| Chemical Formula | C₇H₆ClNO₂ | researchgate.net |

| Molecular Weight | 171.58 | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 3.8721 (4) | researchgate.net |

| b (Å) | 5.8068 (6) | researchgate.net |

| c (Å) | 17.3721 (18) | researchgate.net |

| α (°) | 95.563 (9) | researchgate.net |

| β (°) | 94.918 (8) | researchgate.net |

| γ (°) | 104.657 (9) | researchgate.net |

| Volume (ų) | 373.64 (7) | researchgate.net |

| Z | 2 | researchgate.net |

Biological and Pharmacological Research Applications of Methyl 2 Chloro 6 Methylnicotinate

Role as Biochemical Reagents in Life Sciences

Methyl 2-chloro-6-methylnicotinate is primarily utilized as a foundational scaffold in the synthesis of molecules designed to interact with specific biological targets. Although not typically used as a standalone biochemical reagent for direct application in life sciences research, its structural components are integral to the creation of advanced research tools and potential therapeutics.

There is limited direct evidence of this compound being used as a reagent to study metabolic pathways. However, it serves as a precursor for the synthesis of inhibitors of key enzymes involved in metabolic processes. googleapis.comgoogle.com For instance, it has been used in the development of tryptophan hydroxylase 1 (TPH1) inhibitors. googleapis.comgoogle.com TPH1 is the rate-limiting enzyme in the synthesis of peripheral serotonin (B10506), a neurotransmitter and hormone with diverse roles in gut motility, glucose metabolism, and cardiovascular function. google.com By providing the core structure for these inhibitors, this compound contributes indirectly to the study of the serotonin metabolic pathway and its physiological and pathological roles. googleapis.comgoogle.com

The utility of this compound in enzyme interaction investigations is demonstrated through its incorporation into more complex molecules designed as specific enzyme inhibitors. googleapis.comjustia.comgoogle.com Patents describe its use as a starting material in the synthesis of compounds targeting various enzymes implicated in disease:

Tryptophan Hydroxylase 1 (TPH1): As mentioned, it is a building block for spirocyclic compounds that inhibit TPH1, which could be used to investigate the role of peripheral serotonin in conditions like inflammatory bowel disease and carcinoid syndrome. googleapis.comgoogle.com

Kinesin Family Member 18A (KIF18A): This compound is a reactant in the creation of KIF18A inhibitors. justia.comgoogle.com KIF18A is a motor protein essential for chromosome alignment during mitosis, and its inhibition is a therapeutic strategy being explored for various cancers. justia.com The resulting inhibitor molecules are critical tools for studying the enzymatic function of KIF18A in cell division. justia.comgoogle.com

Histone Deacetylases (HDACs): While not directly using this compound, related nicotinamide (B372718) derivatives have been synthesized and evaluated as HDAC inhibitors, indicating the utility of the broader nicotinic acid scaffold in targeting this class of enzymes. rsc.org

The table below summarizes the role of this compound as a precursor for inhibitors of specific enzymes.

| Final Compound Class | Enzyme Target | Therapeutic Area of Interest |

| Spirocyclic Compounds | Tryptophan Hydroxylase 1 (TPH1) | Gastrointestinal, Inflammatory, and Metabolic Diseases |

| Pyridine (B92270) Derivatives | Kinesin Family Member 18A (KIF18A) | Cancer |

| Fused Heteroaryl Compounds | Glucocorticoid Receptor | Inflammatory Diseases |

Vasodilatory Effects and Mechanisms

Direct studies on the vasodilatory effects of this compound are not prominent in the available scientific literature. However, the vasodilatory properties of the parent compound, nicotinic acid (niacin or Vitamin B3), and its simpler esters are well-documented.

Topical application of methyl nicotinate (B505614), a closely related compound, is known to induce localized cutaneous erythema (redness) and increase skin perfusion, demonstrating its ability to modulate local blood flow. This effect is utilized in research to assess microcirculation and skin viability. The vasodilation is a result of direct action on the blood vessels in the skin.

The primary mechanism behind the vasodilation caused by nicotinic acid and its esters involves the prostaglandin (B15479496) pathway. Research has shown that ingestion of niacin leads to the release of Prostaglandin D2 (PGD2). PGD2 is a potent vasodilator that acts on receptors in the capillaries, causing them to widen and increase blood flow. This mechanism is responsible for the characteristic "niacin flush." Studies on methyl nicotinate have confirmed that its vasodilatory action is significantly mediated by prostaglandins (B1171923).

Anti-inflammatory Properties and Research

While direct research into the anti-inflammatory properties of this compound is sparse, its use as a building block for potent anti-inflammatory agents is documented in patent literature. google.com The core structure of nicotinic acid and its derivatives is a recognized scaffold in the development of new anti-inflammatory drugs. nih.gov

Research has focused on synthesizing novel nicotinic acid derivatives that exhibit significant anti-inflammatory activity, in some cases comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. nih.gov These synthetic efforts aim to create compounds with improved efficacy and better safety profiles, particularly regarding gastric side effects. nih.gov

Furthermore, this compound has been explicitly cited as a starting material in the synthesis of fused heteroaryl compounds designed as modulators of the glucocorticoid receptor. google.com Glucocorticoids are among the most potent anti-inflammatory agents, and their receptors are a major target for treating a wide range of inflammatory and autoimmune diseases. google.com The development of novel molecules that can selectively modulate this receptor's activity to retain anti-inflammatory effects while minimizing side effects is a significant area of pharmaceutical research. google.com The use of this compound in this context underscores its relevance to the field of anti-inflammatory drug discovery. google.com

Investigational Use in Inflammatory Disorders

The primary investigational role of this compound in the context of inflammatory disorders is as a key intermediate in the synthesis of potent anti-inflammatory drugs. google.comgoogle.com Specifically, it is a documented precursor in the preparation of Etoricoxib, a selective COX-2 inhibitor. google.comjustia.compatsnap.com Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) used for relieving inflammation and pain associated with various conditions. patsnap.com The synthesis pathway highlighted in patent literature demonstrates the conversion of 2-chloro-6-methylnicotinic acid to its methyl ester, this compound, which is then further processed to yield the final active pharmaceutical ingredient. google.comgoogle.com

Modulating Local Inflammatory Processes

This compound contributes to the development of compounds that modulate local inflammatory processes by serving as a foundational element for molecules that target specific inflammatory pathways. google.com Its role in the synthesis of Etoricoxib is a prime example. justia.compatsnap.com Etoricoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. patsnap.comgoogleapis.com The COX-2 enzyme is crucial in the inflammatory cascade, as its expression is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation. By being a precursor to a selective COX-2 inhibitor, this compound is integral to the creation of drugs designed to suppress these inflammatory mediators at a local level. googleapis.com

Precursor and Intermediate in Pharmaceutical Synthesis

This compound is a well-established intermediate in the field of pharmaceutical synthesis. google.comgoogle.com Its utility is primarily derived from the reactive sites on its pyridine ring, which allow for further chemical modifications to build more complex molecules.

Synthesis of Biologically Active Compounds

The application of this compound as a precursor extends to a variety of biologically active compounds. Its most notable application is in the multi-step synthesis of the anti-inflammatory agent Etoricoxib. justia.com The process involves the esterification of 2-chloro-6-methylnicotinic acid to form the methyl ester, followed by a series of reactions to construct the final bipyridine structure of the drug. google.comgoogle.com Beyond this specific example, the broader class of nicotinic acid derivatives is recognized for its potential in developing compounds with a wide range of biological activities. researchgate.netnih.gov

Development of Compounds Targeting Central Nervous System Disorders

Research into related chemical structures suggests the potential for developing compounds that target central nervous system (CNS) disorders. Studies on a series of 2-methyl/5-chloro-8-(3-substituted propoxy)quinolines, which share a substituted methyl-heterocyclic core, have shown significant anticonvulsant and amphetamine antagonistic activities. researchgate.net These findings indicate that the chemical scaffold related to this compound is a viable starting point for designing novel CNS-active agents. researchgate.net

Research towards Novel Antibiotics

The chemical class of nicotinic acid derivatives, to which this compound belongs, is a subject of ongoing research for the development of novel antibiotics. researchgate.netmdpi.com This area of investigation is critical due to the rise of antimicrobial resistance. mdpi.com Derivatives of nicotinic acid are considered a good starting point for creating new lead compounds to treat infections caused by multi-drug resistant bacteria. researchgate.net Specifically, these derivatives are noted as being highly specific antibacterial agents active against Mycobacterium. drugs.com Furthermore, research into novel 2-methyl-1-oxacephem compounds, a class of cephalosporin (B10832234) antibiotics, has demonstrated that the introduction of a methyl group can increase stability against bacterial β-lactamases, leading to potent antibacterial activity. nih.gov

Antimicrobial Activity Investigations (for related compounds)

While research on the specific antimicrobial properties of this compound is not widely published, extensive investigations have been conducted on related nicotinic acid derivatives. These studies have revealed a broad spectrum of antimicrobial activity. researchgate.netnih.govmdpi.comresearchgate.net For instance, certain acylhydrazone derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other related compounds have demonstrated efficacy against various pathogenic microbes, including fungi, underscoring the therapeutic potential of this chemical family. mdpi.comresearchgate.net

Table of Investigated Activities for Related Nicotinic Acid Derivatives

| Compound Class | Investigated Activity | Target Organism/System | Reference |

|---|---|---|---|

| Nicotinic Acid Derivatives | Antibacterial | Mycobacterium | drugs.com |

| Acylhydrazone Derivatives | Antibacterial | Gram-positive bacteria (S. aureus, MRSA) | nih.gov |

| 1,3,4-Oxadiazole Derivatives | Antibacterial, Antifungal | Bacillus subtilis, Staphylococcus aureus | nih.govresearchgate.net |

| Nicotinamides | Antibacterial, Antifungal | Staphylococcus aureus, Candida albicans | mdpi.com |

Activity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Research into nicotinic acid and its derivatives has revealed a spectrum of antimicrobial activities. Various synthesized nicotinamide derivatives have been tested against both Gram-positive and Gram-negative bacteria. bg.ac.rsnih.gov For instance, certain novel nicotinamide derivatives demonstrated inhibitory effects against the growth of Gram-negative bacterial strains, while others were more effective against Gram-positive bacteria. bg.ac.rs

In one study, newly synthesized nicotinamidine derivatives were evaluated against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov Some of these compounds exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values in the micromolar range. nih.gov Specifically, two compounds showed excellent MIC values of 10 μM against Staphylococcus aureus, which was comparable to the reference antibacterial agent, ampicillin. nih.gov

Another study focused on nicotinic acid hydrazides and their in vitro antimicrobial activity against a panel of bacteria including Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov The results indicated that P. aeruginosa was the most susceptible to the tested compounds. nih.gov One particular derivative significantly inhibited the growth of P. aeruginosa at a concentration of 0.016 mM. nih.gov The active form of vitamin B3, nicotinamide, has also been documented for its antibacterial properties. nih.gov

The following table summarizes the antimicrobial activity of some nicotinic acid derivatives against selected bacterial strains, as reported in the literature.

| Bacterial Strain | Compound Type | Observed Activity | Reference |

| Staphylococcus aureus | Nicotinamidine derivatives | MIC of 10 μM for specific compounds | nih.gov |

| Escherichia coli | Nicotinamidine derivatives | Evaluated, with varying levels of activity | nih.gov |

| Pseudomonas aeruginosa | Nicotinic acid hydrazides | Significant inhibition at 0.016 mM by one derivative | nih.gov |

Proposed Mechanisms of Antimicrobial Action (e.g., protein synthesis inhibition)

The mechanisms through which nicotinic acid derivatives exert their antimicrobial effects are thought to be multifaceted. Some proposed mechanisms include enhancing the permeability of the cell wall, modulating redox reactions, and inhibiting the expression of adhesion molecules. bg.ac.rs For niacinamide, one suggested mechanism against Mycobacterium tuberculosis involves the inhibition of the sirtuin family of proteins (class III NAD-dependent deacetylase-proteins). mdpi.com

Molecular docking studies have been employed to explore the potential targets of these compounds. For instance, certain oxindole (B195798) derivatives with antitubercular activity were analyzed for their binding patterns at the active site of DNA topoisomerase II. researchgate.net In another study, promising nicotinamide derivatives were evaluated against specific antimicrobial resistance-related proteins, such as bleomycin (B88199) resistance protein and streptogramin A acetyltransferase, suggesting that these compounds could potentially restore or enhance the activity of existing antibiotics. bg.ac.rs

Nicotinic Acetylcholine (B1216132) Receptor Interaction Studies (for related compounds)

Nicotinic acetylcholine receptors (nAChRs) are crucial ligand-gated ion channels in the nervous system and are targets for a wide array of compounds. nih.gov The interaction of various ligands with these receptors is a key area of pharmacological research. The structure of the ligand plays a critical role in its affinity and action (agonist or antagonist) at the receptor.

Cholinergic antagonists, which block the effects of acetylcholine, often possess specific structural features. The presence of cyclic and aromatic rings can enhance the binding of an antagonist to the receptor. jove.com These larger antagonist molecules can bind in a way that physically blocks the agonist binding site. jove.com For many potent anticholinergics, an intact ester group and a basic nitrogen group, often a quaternary ammonium (B1175870) salt, are essential for high activity. jove.com

Studies on the structure-activity relationship of acetylcholine derivatives at nAChRs have shown that modifications to the core acetylcholine structure can drastically alter activity. For example, replacing the methyl group of the acyloxy function with larger alkyl groups can lead to inactive compounds, while esters of aromatic or higher molecular weight acids often act as cholinergic antagonists. pharmacy180.com

The interaction of chlorinated compounds with nAChRs has also been investigated. For instance, chlorisondamine, a nicotinic antagonist containing a tetrachloroisoindoline ring, is thought to interact with an epitope on the α2 isoform of the neuronal nicotinic receptor. nih.gov It is proposed that the tetrachlorobenzene portion of the molecule engages in a cation-pi interaction with an arginine residue in the receptor. nih.gov The determination of high-resolution structures of acetylcholine-binding proteins (AChBPs) has significantly advanced the understanding of how ligands, including antagonists, bind to nAChRs at an atomic level. nih.gov

Agrochemical and Industrial Applications of Methyl 2 Chloro 6 Methylnicotinate

Intermediate in Agrochemical Production

Methyl 2-chloro-6-methylnicotinate is a significant intermediate in the synthesis of agrochemicals, particularly herbicides and pesticides. The reactivity of its chloro- and ester-functional groups allows for its incorporation into a wide range of biologically active molecules designed to target specific pathways in plants and pests.

Precursor for Pyrazole and Nicotinonitrile Derivatives

The structure of this compound makes it a suitable starting material for producing various heterocyclic compounds used in agriculture.

Pyrazole Derivatives: Pyrazole and its derivatives are a well-established class of compounds in the agrochemical industry, known for their use as herbicides, fungicides, and insecticides. nih.gov The synthesis of these active ingredients often involves the cyclocondensation of a hydrazine-containing compound with a 1,3-dicarbonyl compound or a similar precursor. nih.govchim.it Chlorinated pyridine (B92270) compounds can serve as foundational scaffolds for building more complex pyrazole-fused heterocycles, such as pyrazolo[3,4-d]pyrimidines. For instance, the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has been demonstrated, showcasing a pathway where a chlorinated pyridine-like structure is a key intermediate. mdpi.com This highlights the potential of this compound to act as a precursor for a new generation of pyrazole-based agrochemicals.

Nicotinonitrile Derivatives: Nicotinonitrile (cyanopyridine) structures are also important in agrochemical research. The conversion of a nicotinate (B505614) ester, such as this compound, to a nicotinonitrile is a key synthetic step. Various substituted chloro-methylnicotinonitriles are synthesized as intermediates for pesticides. chemicalbook.comgoogle.com For example, methods for preparing 2-chloro-nicotinonitrile often start from related nicotinic acid or amide precursors, which are closely related to nicotinate esters. google.com The table below lists several nicotinonitrile derivatives that underscore the importance of this chemical class, for which this compound can be a valuable starting point.

| Compound Name | Molecular Formula | CAS Number | Relevance/Application |

| 6-Chloro-2-methylnicotinonitrile | C₇H₅ClN₂ | 66909-36-2 | Chemical Intermediate |

| 2-Chloro-4-methyl nicotinonitrile | C₇H₅ClN₂ | Not specified | Intermediate in a patented synthesis route. google.com |

| 2-Chloro-6-methylisonicotinonitrile | C₇H₅ClN₂ | 25462-98-0 | Building block for chemical synthesis. ambeed.com |

| 6-Chloro-2-methoxy-4-methylnicotinonitrile | C₈H₇ClN₂O | 243469-65-0 | Chemical Intermediate |

Development of Pesticides and Fungicides

The utility of this compound extends to the direct development of pesticides and fungicides. Its role as an intermediate allows for the introduction of a substituted pyridine ring into the final product, a common feature in many bioactive molecules. For example, 2-chloro-6-methylaniline (B140736) is a starting material for certain bactericides. google.com While distinct from the title compound, this illustrates how the 2-chloro-6-methylpyridine (B94459) core is a valuable motif in creating agrochemicals. Furthermore, some modern fungicides are based on thiocyanate (B1210189) structures, such as 2-(Thiocyanomethylthio)-benzothiazole (TCMTB), which itself is synthesized from an intermediate, chloro methylthiocyanate (CMTC). researchgate.net The reactive chlorine atom in this compound provides a synthetic handle for similar nucleophilic substitution reactions, enabling the creation of novel pesticide and fungicide candidates.

Role in the Synthesis of New Materials

Beyond agrochemicals, this compound is classified as a versatile chemical "building block" for broader organic synthesis. calpaclab.com Its primary documented applications are in the agrochemical and pharmaceutical fields. While specific applications in the synthesis of new materials like polymers or advanced composites are not widely reported, its bifunctional nature—possessing both an electrophilic aromatic ring and a modifiable ester group—makes it a candidate for incorporation into more complex molecular architectures through reactions like polymerization or grafting onto material surfaces.

Catalytic Applications

The discussion of catalysis in the context of this compound primarily concerns its own synthesis rather than its use as a catalyst. The production of nicotinate esters often relies on sophisticated catalytic processes.

Oxidation Catalysis in Nicotinate Synthesis

The industrial production of 6-methyl-nicotinate esters is a prime example of oxidation catalysis. A common method involves the oxidation of 2-methyl-5-ethylpyridine at high temperatures using nitric acid in the presence of a sulfuric acid catalyst. environmentclearance.nic.ingoogle.com This process converts the ethyl group into a carboxylic acid, which is then esterified to produce the nicotinate ester. environmentclearance.nic.in During this oxidation, catalysts are crucial for achieving high yields and selectivity. google.com

Similarly, the synthesis of other nicotinate esters, such as Methyl Nicotinate, has been improved by using solid bifunctional catalysts like Molybdenum on Silica (B1680970) (MoO₃/SiO₂), which can replace traditional liquid acids like sulfuric acid. orientjchem.org Furthermore, the specific chlorination steps required to produce compounds like this compound can be facilitated by heterogeneous catalysts, such as zinc chloride (ZnCl₂) on silica or bimetallic systems like FeCl₃/CuCl₂ on activated carbon, which enhance reaction rates and selectivity.

Structure Activity Relationship Sar Studies of Methyl 2 Chloro 6 Methylnicotinate Derivatives

Impact of Chloro-Substitution on Biological Activity

The presence and position of a chlorine atom on the pyridine (B92270) ring of nicotinic acid derivatives can profoundly affect their biological activity. While direct SAR studies on methyl 2-chloro-6-methylnicotinate are limited in the available literature, general principles of chloro-substitution in similar scaffolds suggest a significant impact on fungicidal, insecticidal, and other biological activities.

The introduction of a chloro-substituent can modulate the lipophilicity of the molecule, which in turn affects its ability to penetrate biological membranes. This can enhance the compound's access to its target site, potentially increasing its efficacy. For instance, in a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, the presence of chloro-substituents on the pyridine ring was found to be crucial for their fungicidal activity.

Furthermore, the electron-withdrawing nature of the chlorine atom can influence the electronic properties of the pyridine ring, affecting its interaction with biological targets. This can lead to altered binding affinities and, consequently, a modified biological response. Studies on various heterocyclic compounds have shown that the position of the chlorine atom is critical. For example, in some benzylthioquinolinium iodides, a para-chloro substitution resulted in the most potent antifungal activity.

Influence of Methyl Group Position on Reactivity

The position of the methyl group on the pyridine ring of this compound has a discernible influence on the compound's reactivity. The methyl group is an electron-donating group, which can affect the electron density distribution within the pyridine ring and influence the reactivity of other functional groups.

In this compound, the methyl group is at the 6-position, adjacent to the nitrogen atom. This positioning can sterically hinder reactions at the nitrogen atom. Additionally, the electron-donating nature of the methyl group can influence the reactivity of the chloro-substituent at the 2-position and the methyl ester at the 3-position.

In contrast, the reactivity of a chloromethyl group is significantly different. The chloromethyl group is highly reactive in nucleophilic substitution reactions due to the stability of the resulting carbocation, which is stabilized by the adjacent aromatic ring. This makes compounds with a chloromethyl group valuable intermediates for the synthesis of a variety of derivatives.

Comparative Analysis with Structurally Similar Compounds

A comparative analysis of this compound with structurally related compounds provides valuable insights into its potential biological activity and reactivity.

Methyl 6-Chloronicotinate

Methyl 6-chloronicotinate shares the chloro-substituted pyridine core with this compound but lacks the methyl group at the 2-position. The crystal structure of methyl 6-chloronicotinate reveals a nearly planar molecule with intermolecular C–H···O and C–H···N hydrogen bonds, as well as π-π stacking interactions. researchgate.net These interactions contribute to its thermal stability. The absence of a methyl group at the 2-position in methyl 6-chloronicotinate may result in different steric and electronic properties compared to this compound, potentially leading to variations in biological activity and reactivity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₈H₈ClNO₂ nih.gov | 185.61 nih.gov | Chloro at C2, Methyl at C6, Methyl ester at C3 |

| Methyl 6-chloronicotinate | C₇H₆ClNO₂ sigmaaldrich.com | 171.58 sigmaaldrich.com | Chloro at C6, Methyl ester at C3 |

Methyl Isonicotinate (B8489971)

Methyl isonicotinate, an isomer of methyl nicotinate (B505614), has been investigated for its biological activities. Studies on 2-methylheptyl isonicotinate have demonstrated antifungal and antibacterial properties. researchgate.net The isonicotinate scaffold itself is considered a promising basis for developing new therapeutic agents. researchgate.net The key difference between methyl isonicotinate and this compound lies in the substitution pattern on the pyridine ring, which significantly alters the electronic and steric properties of the molecule.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₈H₈ClNO₂ nih.gov | 185.61 nih.gov | Chloro at C2, Methyl at C6, Methyl ester at C3 |

| Methyl Isonicotinate | C₇H₇NO₂ | 137.14 | Methyl ester at C4 |

6-Methylnicotinic Acid

6-Methylnicotinic acid is a precursor in the synthesis of methyl 6-methylnicotinate (B8608588). chemicalbook.com It is used in the treatment of CNS disorders. chemicalbook.com The carboxylic acid group in 6-methylnicotinic acid makes it more polar than its methyl ester counterpart, which would affect its solubility and ability to cross biological membranes. The biological activities of the acid and its ester derivative can differ significantly due to these physicochemical differences.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₈H₈ClNO₂ nih.gov | 185.61 nih.gov | Chloro at C2, Methyl at C6, Methyl ester at C3 |

| 6-Methylnicotinic Acid | C₇H₇NO₂ | 137.14 | Carboxylic acid at C3, Methyl at C6 |

Methyl 2-(chloromethyl)nicotinate

The structural isomer, methyl 2-(chloromethyl)nicotinate, features a chloromethyl group at the 2-position instead of a chloro substituent. This seemingly minor change dramatically alters the compound's reactivity. The chloromethyl group is a potent electrophile, making the compound highly susceptible to nucleophilic substitution reactions. This high reactivity makes methyl 2-(chloromethyl)nicotinate a versatile building block for synthesizing a wide range of derivatives with diverse biological activities. In contrast, the chloro group at the 2-position of this compound is generally less reactive towards nucleophilic substitution.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₈H₈ClNO₂ nih.gov | 185.61 nih.gov | Chloro at C2, Methyl at C6, Methyl ester at C3 |

| Methyl 2-(chloromethyl)nicotinate | C₈H₈ClNO₂ | 185.61 | Chloromethyl at C2, Methyl ester at C3 |

Methyl 4-chloro-6-methylnicotinate

Methyl 4-chloro-6-methylnicotinate is a structural isomer of this compound, with the chlorine atom relocated to the 4-position of the pyridine ring. This positional change can significantly alter the electronic and steric properties of the molecule, potentially leading to different biological activities.

While comprehensive biological data for Methyl 4-chloro-6-methylnicotinate is not extensively documented in publicly available literature, its synthesis has been reported. One synthetic route involves the treatment of 4-hydroxy-6-methylnicotinic acid with phosphorus oxychloride to introduce the chloro substituent, followed by esterification with methanol (B129727).

The biological evaluation of halogenated nicotinic acid derivatives has been a subject of interest in various therapeutic areas. For instance, derivatives of nicotinic acid have been investigated for their effects on biological systems, including their role as anti-inflammatory agents and their interaction with various receptors. researchgate.net The introduction of a halogen, such as chlorine, can impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, thereby modulating its pharmacological profile. google.com

Further research is required to fully characterize the biological activity profile of Methyl 4-chloro-6-methylnicotinate and to understand how the 4-chloro substitution, in comparison to the 2-chloro substitution, influences its potential therapeutic effects.

Derivatization Strategies for Activity Modulation